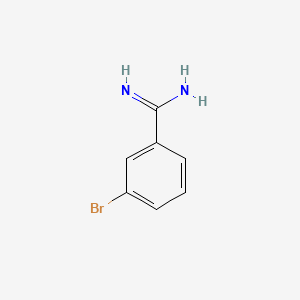

3-溴苯甲酰胺

描述

“3-Bromo-benzamidine” is a chemical compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 . It is also known by the synonym "3-bromobenzimidamide" .

Chemical Reactions Analysis

Benzimidazole derivatives, including “3-Bromo-benzamidine”, have been found to exhibit a wide range of bioactivities, suggesting they undergo a variety of organic transformations .

科学研究应用

抗精神病药物开发

研究表明,合成和评估构象受限的苯甲酰胺类似物衍生物,例如与雷莫西必(一种已知的抗精神病药物)相关的衍生物。这些研究旨在增强与多巴胺 D-2 受体的亲和力,这是抗精神病药物开发中的一个关键靶点。虽然并非在所有衍生物中都观察到亲和力增加,但探索有助于深入了解设计更有效的抗精神病药物所需的构效关系 (Norman, Kelley, & Hollingsworth, 1993)。

抗肿瘤活性的探索

苯甲酰胺衍生物已被研究其潜在的抗肿瘤活性。例如,苯甲酰胺核苷(苯甲酰胺家族中的一种化合物)已被研究其通过抑制肌苷 5'-单磷酸脱氢酶 (IMPDH) 和随后调节线粒体凋亡途径诱导人肺癌细胞凋亡的能力。这突出了苯甲酰胺衍生物在癌症治疗中的治疗潜力 (Khanna, Jayaram, & Singh, 2004)。

抗菌剂的合成

苯甲酰胺衍生物的合成和抗菌评价也是一个重要的兴趣领域。这些化合物已针对各种细菌菌株进行了测试,显示出潜在的抗菌活性。苯甲酰胺衍生物的结构修饰,例如引入卤原子或其他取代基,在增强其抗菌功效中起着至关重要的作用,为开发针对耐药菌株具有特定活性的新型抗菌剂铺平了道路 (Limban, Marutescu, & Chifiriuc, 2011)。

作用机制

Target of Action

3-Bromo-benzamidine, a derivative of benzimidazole, is known to interact with various biological targets. Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems . They have high affinity towards a variety of enzymes and protein receptors . .

Mode of Action

For instance, 2-Aminobenzimidazoles have been found useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .

Biochemical Pathways

Benzimidazole derivatives are known to influence various biochemical pathways due to their ability to interact with different enzymes and protein receptors .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities . For instance, some 2-aminobenzimidazoles have displayed an appreciable antimicrobial effect .

安全和危害

The safety data sheet for “3-Bromo-benzamidine” suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

属性

IUPAC Name |

3-bromobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYFHENVIWHGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404972 | |

| Record name | 3-Bromo-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-benzamidine | |

CAS RN |

26157-85-7 | |

| Record name | 3-Bromo-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

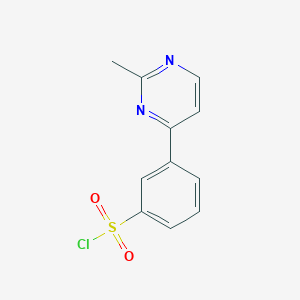

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)

![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)

![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)

![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)

![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)